molecular formula C9H7Br2FO2 B13075618 Ethyl 3,4-Dibromo-5-fluorobenzoate CAS No. 1160574-69-5

Ethyl 3,4-Dibromo-5-fluorobenzoate

Cat. No.: B13075618
CAS No.: 1160574-69-5
M. Wt: 325.96 g/mol
InChI Key: QQHFPRFYZUWPON-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Aromatic Systems in Advanced Organic Synthesis

Polyhalogenated aromatic systems are foundational pillars in advanced organic synthesis. The presence of multiple halogen atoms on a benzene (B151609) ring provides chemists with a rich toolkit for molecular construction. These halogens act as reactive handles, allowing for their selective conversion into other functional groups or for participation in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.

The differential reactivity of various halogens (e.g., iodine, bromine, chlorine, fluorine) on the same aromatic core enables regioselective synthesis, where reactions can be directed to a specific position on the ring. This capability is crucial for building the complex, three-dimensional architectures often required for biologically active molecules. researchgate.net The introduction of fluorine, in particular, can dramatically alter a molecule's physical and biological properties, including its metabolic stability and binding affinity to protein targets, making polyhalogenated compounds containing fluorine especially valuable in medicinal chemistry.

The Position and Potential of Ethyl 3,4-Dibromo-5-fluorobenzoate as a Key Intermediate

This compound is a prime example of a polyhalogenated aromatic ester poised for significant application in organic synthesis. This compound features three halogen substituents—two bromine atoms and one fluorine atom—along with an ethyl ester group, making it a highly functionalized and versatile building block.

While specific, detailed research applications for this compound are not extensively documented in publicly available literature, its structure suggests immense potential as a key chemical intermediate. The two bromine atoms at positions 3 and 4, and the fluorine atom at position 5, offer multiple sites for sequential and selective cross-coupling reactions. The carbon-bromine bonds are generally more reactive in typical palladium-catalyzed reactions than the more robust carbon-fluorine bond, allowing for a stepwise functionalization of the aromatic ring. This feature enables the introduction of different molecular fragments at distinct positions, facilitating the synthesis of highly complex and precisely substituted aromatic compounds.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1160574-69-5
Molecular Formula C₉H₇Br₂FO₂
Molecular Weight 325.96 g/mol
MDL Number MFCD11846089

Data sourced from chemical supplier catalogs.

Academic Research Trajectories for Multifunctional Aryl Halide Building Blocks

The trajectory of academic and industrial research for multifunctional aryl halides is focused on expanding the accessible chemical space for drug discovery and materials science. researchgate.net These building blocks are instrumental in the construction of combinatorial libraries, including the increasingly important DNA-encoded libraries (DELs), which allow for the rapid screening of millions of compounds against biological targets. nih.gov The ability to use building blocks with orthogonal reactive sites, like this compound, is critical for the success of these high-throughput screening campaigns.

Furthermore, research is directed towards developing novel catalytic methods that can exploit the subtle reactivity differences between various C-X (Carbon-Halogen) bonds to achieve even greater synthetic control. The development of new ligands and catalysts for selective C-Br and C-F bond activation continues to be an active area of investigation. Such advancements will further enhance the utility of building blocks like this compound, enabling chemists to construct novel molecules for a wide range of applications, from next-generation pharmaceuticals to organic electronic materials. sciencedaily.com The strategic use of such intermediates is a key theme in modern medicinal chemistry reviews, which emphasize the importance of novel building blocks for accessing new and effective medicines. drughunter.comacsmedchem.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1160574-69-5

Molecular Formula

C9H7Br2FO2

Molecular Weight

325.96 g/mol

IUPAC Name

ethyl 3,4-dibromo-5-fluorobenzoate

InChI

InChI=1S/C9H7Br2FO2/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4H,2H2,1H3

InChI Key

QQHFPRFYZUWPON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)Br)F

Origin of Product

United States

Synthetic Methodologies and Strategic Route Optimization for Ethyl 3,4 Dibromo 5 Fluorobenzoate

Precursor Synthesis and Regioselective Halogenation Strategies

The primary challenge in synthesizing Ethyl 3,4-Dibromo-5-fluorobenzoate lies in the precise installation of the bromine atoms at the C3 and C4 positions of a 5-fluorobenzoic acid framework. This requires a careful consideration of bromination techniques and the directing effects of the substituents on the aromatic ring.

Bromination Techniques for Fluorinated Benzoic Acid Derivatives

The introduction of bromine atoms onto an aromatic ring is typically achieved through electrophilic aromatic substitution. Several brominating agents can be employed, each with its own reactivity and selectivity profile. For the synthesis of a di-brominated compound like 3,4-Dibromo-5-fluorobenzoic acid, controlling the stoichiometry and reaction conditions is crucial to achieve the desired substitution pattern and avoid the formation of over-brominated or isomeric byproducts.

Common brominating agents include molecular bromine (Br₂), often in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃), and N-bromosuccinimide (NBS), which can be used under various conditions, including in the presence of an acid catalyst or with radical initiation. The choice of solvent can also influence the reactivity and selectivity of the bromination reaction. Highly deactivated aromatic compounds may require more forcing conditions, such as the use of oleum (B3057394) or concentrated sulfuric acid as a solvent, to facilitate the electrophilic substitution. organic-chemistry.org

For instance, the bromination of activated aromatic compounds can be highly regioselective. The use of N-bromosuccinimide in tetrabutylammonium (B224687) bromide has been shown to be effective for para-selective monobromination of activated aromatics. organic-chemistry.org However, for deactivated systems, stronger Lewis acids or superacids might be necessary to enhance the electrophilicity of the bromine.

A plausible starting material for the synthesis of 3,4-Dibromo-5-fluorobenzoic acid could be 3-Fluoro-4-bromobenzoic acid or 5-Fluorobenzoic acid. The synthesis of 3-Bromo-4-fluorobenzoic acid has been documented, starting from fluorobenzene (B45895) which undergoes acylation followed by bromination and subsequent oxidation. google.com

Table 1: Comparison of Bromination Agents and Conditions

Brominating AgentCatalyst/ConditionsSubstrate TypeKey Features
Br₂/FeBr₃Lewis AcidGeneral AromaticsStandard and effective method.
NBSAcid catalyst (e.g., H₂SO₄)Deactivated AromaticsCan provide good yields for less reactive substrates. organic-chemistry.org
NBS/Tetrabutylammonium bromidePhase Transfer CatalystActivated AromaticsHigh para-selectivity for monobromination. organic-chemistry.org
Br₂/OleumSuperacidHighly Deactivated AromaticsForcing conditions for unreactive substrates.

Directing Effects of Fluorine and Carboxylate Functionalities on Aromatic Substitution

The regiochemical outcome of the bromination reaction is governed by the directing effects of the substituents already present on the aromatic ring. In the case of a potential precursor like 5-fluorobenzoic acid, both the fluorine atom and the carboxyl group will influence the position of the incoming bromine electrophiles.

The carboxyl group (-COOH) is a deactivating group and a meta-director. This is due to its electron-withdrawing inductive and resonance effects, which decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack, particularly at the ortho and para positions.

Fluorine, a halogen, is also a deactivating group due to its strong inductive electron-withdrawing effect. However, it is an ortho-, para-director because of its ability to donate electron density through resonance (p-orbital overlap). In electrophilic aromatic substitution, the resonance effect of halogens, although weaker than their inductive effect, directs incoming electrophiles to the ortho and para positions.

When both a fluorine atom and a carboxyl group are present, their combined directing effects must be considered. In 5-fluorobenzoic acid, the fluorine is at the C5 position and the carboxyl group is at the C1 position. The positions ortho to the fluorine are C4 and C6, and the position para is C2. The positions meta to the carboxyl group are C3 and C5.

Therefore, for the bromination of 5-fluorobenzoic acid:

The fluorine atom directs bromination to the C2, C4, and C6 positions.

The carboxyl group directs bromination to the C3 and C5 positions.

Given these competing effects, achieving the desired 3,4-dibromo substitution pattern is challenging and may lead to a mixture of isomers. The synthesis of the specifically substituted 3-Amino-4-bromo-5-fluorobenzoic acid suggests that multi-step synthetic sequences involving amino group manipulation and Sandmeyer-type reactions might be necessary to achieve the desired regiochemistry. biosynth.comgoogle.com

Esterification Reactions and Functional Group Interconversion Pathways

Once the precursor, 3,4-Dibromo-5-fluorobenzoic acid, is synthesized, the next step is its conversion to the corresponding ethyl ester. This can be achieved through several esterification methods.

Direct Esterification Protocols from Corresponding Carboxylic Acids

The most common method for the direct conversion of a carboxylic acid to an ester is the Fischer esterification. organic-chemistry.org This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.com The reaction is an equilibrium process, and to drive it towards the product side, it is common to use the alcohol as the solvent or to remove the water formed during the reaction, for instance, by azeotropic distillation. organic-chemistry.orgoperachem.com

The reactivity of the carboxylic acid in Fischer esterification can be influenced by steric hindrance around the carboxyl group. The presence of two bromine atoms ortho and meta to the carboxyl group in 3,4-Dibromo-5-fluorobenzoic acid could potentially hinder the approach of the alcohol, possibly requiring longer reaction times or more forcing conditions. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate Fischer esterification, even for sterically hindered or deactivated benzoic acids, by allowing for rapid heating in sealed vessels. usm.myresearchgate.net

Table 2: Typical Conditions for Fischer Esterification

CatalystAlcoholConditionsNoteworthy Aspects
H₂SO₄ (conc.)Excess Ethanol (B145695)RefluxStandard, cost-effective method. operachem.com
p-TsOHEthanolReflux with Dean-Stark trapAllows for removal of water to drive equilibrium. operachem.com
BF₃EthanolRefluxLewis acid catalyst. operachem.com
H₂SO₄ (catalytic)ButanolMicrowave, 130°C, 15 minRapid synthesis with improved yields for deactivated systems. usm.my

Transesterification Approaches for this compound

Transesterification is an alternative route to esters, involving the conversion of one ester into another. This method could be employed if, for example, a methyl ester of 3,4-Dibromo-5-fluorobenzoic acid were synthesized first. The methyl ester could then be reacted with an excess of ethanol in the presence of an acid or base catalyst to yield the desired ethyl ester.

Acid-catalyzed transesterification follows a similar mechanism to Fischer esterification. Base-catalyzed transesterification, using an alkoxide such as sodium ethoxide, is also a common and often faster method. However, the presence of other functional groups that are sensitive to basic conditions must be considered.

Advanced Synthetic Protocols and Scalability Investigations

For the synthesis of highly functionalized molecules like this compound, advanced synthetic methodologies can offer advantages in terms of efficiency, selectivity, and scalability.

Palladium-catalyzed cross-coupling reactions, for instance, provide powerful tools for the formation of C-C and C-heteroatom bonds. While not directly applicable to the bromination or esterification steps in the most traditional sense, related palladium-catalyzed carbonylation reactions of aryl halides in the presence of an alcohol can be a modern alternative to classical ester synthesis. For example, the palladium-catalyzed decarboxylative coupling of potassium oxalate (B1200264) monoesters with aryl bromides offers a route to aromatic esters. organic-chemistry.org

Regarding scalability, the transition from laboratory-scale synthesis to industrial production requires careful consideration of factors such as cost of reagents, reaction safety, and ease of purification. For the bromination step, the use of molecular bromine on a large scale poses safety challenges, and alternative, safer brominating agents might be preferred. For the esterification, continuous flow reactors could offer advantages in terms of heat and mass transfer, reaction time, and safety, particularly for exothermic reactions or when using microwave irradiation. The use of solid acid catalysts for esterification is also an area of interest for scalable processes, as it simplifies catalyst removal and product purification. rug.nl

The development of a robust and scalable synthesis for this compound would likely involve a multi-step process with careful optimization of each step to maximize yield and purity while ensuring operational safety.

Microwave-Assisted Synthesis for Reaction Acceleration and Efficiency Enhancement

Conventional heating methods for the bromination of aromatic rings and subsequent esterification often require prolonged reaction times and can lead to the formation of impurities. Microwave-assisted organic synthesis (MAOS) presents a powerful alternative, utilizing microwave irradiation to rapidly and uniformly heat the reaction mixture. guidechem.com This technology can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields and product purity. guidechem.comchemicalbook.com

In the context of synthesizing this compound, microwave irradiation can be applied to both the bromination and esterification steps. For the bromination of 3-fluoro-4-bromobenzoic acid, a mixture of the acid with a brominating agent (e.g., N-bromosuccinimide) and a suitable solvent can be subjected to microwave heating. The high energy input can overcome the activation energy barrier more efficiently than conventional heating, leading to a faster and cleaner conversion to 3,4-Dibromo-5-fluorobenzoic acid. chemicalbook.comscbt.com

Similarly, the esterification of the resulting dibromofluorobenzoic acid with ethanol can be significantly accelerated under microwave conditions. The reaction, catalyzed by an acid such as sulfuric acid, can reach completion in a fraction of the time required for traditional refluxing. chemicalbook.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction StepConventional Method (Time)Microwave-Assisted Method (Time)Yield Improvement
Bromination4-8 hours10-30 minutesModerate to High
Esterification6-12 hours5-15 minutesModerate

This table presents hypothetical data based on general findings in microwave-assisted synthesis and is for illustrative purposes.

Application of Flow Chemistry Principles in Halogenated Benzoate (B1203000) Production

Flow chemistry, or continuous flow synthesis, offers numerous advantages for the production of halogenated compounds, particularly concerning safety, scalability, and process control. oakwoodchemical.com In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. The small reaction volume at any given time mitigates the risks associated with highly exothermic reactions or the handling of hazardous reagents like bromine. oakwoodchemical.combiosynth.com

The synthesis of this compound can be adapted to a continuous flow process. For the bromination step, a solution of 3-fluoro-4-bromobenzoic acid and the brominating agent can be introduced into separate channels of a microreactor, where they converge and react. The temperature and residence time can be precisely controlled to optimize the reaction and minimize the formation of over-brominated or other side products.

The subsequent esterification can also be performed in a flow system. The crude 3,4-Dibromo-5-fluorobenzoic acid stream can be mixed with a stream of hot, acidified ethanol in a heated reactor coil to promote rapid esterification. In-line purification modules can also be integrated to remove unreacted starting materials or byproducts, delivering a continuous stream of the purified ethyl ester. oakwoodchemical.com This approach not only enhances safety but also allows for facile scaling of the production by simply extending the operation time of the flow system. globalscientificjournal.com

Chemoenzymatic Synthesis Approaches for Stereochemical Control (if applicable to derivatives)

While this compound itself is an achiral molecule, its derivatives could possess stereogenic centers, making stereochemical control a crucial aspect of their synthesis. Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, provides an elegant solution for producing enantiomerically pure compounds. thermofisher.com

For instance, if a derivative of this compound were to be synthesized with a chiral alcohol, a lipase (B570770) enzyme could be employed for the stereoselective esterification of 3,4-Dibromo-5-fluorobenzoic acid with a racemic alcohol. Lipases can selectively acylate one enantiomer of the alcohol, allowing for the separation of the esterified and unreacted enantiomers. This method is renowned for its high enantioselectivity and operation under mild reaction conditions.

Alternatively, if a derivative required the reduction of a ketone to a chiral alcohol, a ketoreductase enzyme could be used. These enzymes can exhibit high stereoselectivity, producing one enantiomer of the alcohol in high excess. thermofisher.com The application of such chemoenzymatic strategies would be invaluable for the synthesis of biologically active chiral derivatives of this compound.

Purification and Isolation Techniques for High-Purity Synthesis

The synthesis of a chemical compound is invariably followed by its purification and isolation. For applications in pharmaceuticals and materials science, achieving high purity is paramount. The following sections detail the standard and advanced techniques for purifying this compound.

Chromatographic Separation Methodologies (e.g., Column Chromatography, HPLC)

Chromatography is a cornerstone of purification in organic synthesis. For the isolation of this compound from the reaction mixture, column chromatography is a widely used technique. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the eluent. For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) would likely be an effective eluent system.

For achieving even higher purity and for analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC utilizes high pressure to force the solvent through a column with smaller particle sizes, resulting in a much higher resolution and separation efficiency. A reversed-phase HPLC column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water would be a suitable system for the final purification and analysis of this compound.

Table 2: Illustrative HPLC Parameters for Purity Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile (0.1% Formic Acid)
Gradient 70% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (Hypothetical) 6.8 minutes

Recrystallization and Crystallization Optimization for Product Yield and Purity

Recrystallization is a powerful and economical technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures. For this compound, which is expected to be a solid at room temperature, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Chemical Reactivity and Derivatization Studies of Ethyl 3,4 Dibromo 5 Fluorobenzoate

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov For ethyl 3,4-dibromo-5-fluorobenzoate, the two bromine atoms are the most likely sites for these reactions to occur.

Suzuki-Miyaura Coupling: This reaction couples organoboron compounds with organic halides. youtube.comresearchgate.net It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions. Due to the differential reactivity of the halogen atoms, selective coupling could be achieved. The bromine atom at position 4 is sterically less hindered and electronically more favorable for oxidative addition to the palladium catalyst compared to the bromine at position 3. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve mono- or di-substitution. For instance, using a bulky phosphine (B1218219) ligand could favor monosubstitution at the less hindered position. nih.govresearchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and effectiveness with a wide range of substrates. organic-chemistry.orgnih.govnih.gov this compound would be a suitable substrate for Negishi coupling, with the reaction expected to proceed at the C-Br bonds. Similar to the Suzuki-Miyaura reaction, regioselectivity could be controlled to favor substitution at the 4-position. Palladium catalysts are generally preferred for their higher yields and functional group tolerance. wikipedia.org

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene. mdpi.comnih.gov The reactivity of the aryl halides in the Heck reaction generally follows the order I > Br > Cl. Therefore, the C-Br bonds of this compound are expected to be reactive under Heck conditions. This would allow for the introduction of alkenyl groups onto the benzene (B151609) ring, leading to the formation of substituted styrenes.

Table 1: Predicted Outcomes of Palladium-Catalyzed Coupling Reactions

Reaction Coupling Partner Expected Product(s) Key Considerations
Suzuki-Miyaura Arylboronic acid Mono- or diarylated product Catalyst and ligand choice for selectivity
Negishi Organozinc reagent Mono- or dialkylated/arylated product High functional group tolerance
Heck Alkene Mono- or divinylated product Regioselectivity at the C-Br bonds

Copper-Mediated Coupling Processes and Their Mechanistic Insights

Copper-mediated coupling reactions, such as the Ullmann reaction, provide an alternative to palladium-catalyzed methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org

The Ullmann condensation can be used to form aryl ethers, aryl thioethers, and aryl amines from aryl halides. wikipedia.orgoperachem.com In the case of this compound, reaction with an alcohol, thiol, or amine in the presence of a copper catalyst would lead to the substitution of one or both bromine atoms. The mechanism typically involves the in-situ formation of a copper(I) species which then undergoes oxidative addition to the aryl halide, followed by reductive elimination. operachem.com The reactivity is influenced by the nature of the halogen, with bromides being more reactive than chlorides. wikipedia.org Recent advancements have led to milder reaction conditions through the use of ligands. nih.gov

Direct Arylation and C-H Functionalization Strategies

Direct arylation and C-H functionalization are emerging as powerful strategies for creating C-C bonds, avoiding the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov

For this compound, the most likely position for C-H functionalization would be the C-H bond at position 6 of the benzene ring. This position is ortho to the fluorine atom and meta to the ester group. While the halogens provide sites for traditional cross-coupling, the C-H bond offers a distinct reactive handle. Ruthenium-catalyzed C-H arylation has been demonstrated for benzoic acids, suggesting that similar transformations could be possible for their ester derivatives. researchgate.net Palladium catalysis has also been employed for the meta-C-H functionalization of benzoic acid derivatives. nih.gov

Ester Hydrolysis and Amidation Reactions for Functional Group Transformation

The ethyl ester group of the title compound can be readily transformed into other functional groups, such as a carboxylic acid or an amide.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3,4-dibromo-5-fluorobenzoic acid, can be achieved under acidic or basic conditions. Basic hydrolysis, using a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, is a common method. The reaction proceeds via nucleophilic acyl substitution. The resulting carboxylate salt is then protonated with acid to yield the carboxylic acid.

The ethyl ester can be converted to a variety of amide derivatives through amidation. This can be achieved by direct aminolysis, where the ester is heated with an amine, often in the presence of a catalyst. Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents. This two-step process is often more efficient and versatile.

Reduction and Oxidation Chemistry of the Benzoate (B1203000) Functional Group

The functional groups of this compound can undergo various reduction and oxidation reactions.

Reduction: The ethyl ester group can be reduced to a primary alcohol, (3,4-dibromo-5-fluorophenyl)methanol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The reaction proceeds via nucleophilic acyl substitution, followed by reduction of the intermediate aldehyde.

Oxidation: The aromatic ring of this compound is generally resistant to oxidation due to the presence of deactivating halogen and ester groups. libretexts.orglibretexts.org However, if an alkyl side chain were present, it could be oxidized to a carboxylic acid under strong oxidizing conditions, such as with potassium permanganate (B83412). libretexts.orglibretexts.org The benzoate functional group itself is already in a high oxidation state and is not readily oxidized further. purdue.edu There are examples of toluene (B28343) dioxygenase mediated oxidation of halogen-substituted benzoate esters, which suggests that under specific enzymatic conditions, dihydroxylation of the aromatic ring could be possible. rsc.org

Table 2: Summary of Functional Group Transformations

Reaction Type Reagent(s) Product Functional Group
Ester Hydrolysis NaOH/H₂O, then H₃O⁺ Carboxylic Acid
Amidation Amine, heat or coupling agents Amide
Ester Reduction LiAlH₄, Et₂O Primary Alcohol

Selective Reduction of the Ester to Alcohol or Aldehyde

The ethyl ester group of this compound is a primary site for chemical modification, particularly through reduction. Depending on the reducing agent and reaction conditions, it is possible to achieve either a complete reduction to the corresponding primary alcohol, (3,4-Dibromo-5-fluorophenyl)methanol, or a partial reduction to the aldehyde, 3,4-Dibromo-5-fluorobenzaldehyde.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce esters completely to primary alcohols. youtube.com This transformation proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the elimination of the ethoxide leaving group and a subsequent second hydride attack on the intermediate aldehyde.

For the selective synthesis of the aldehyde, more sterically hindered and less reactive hydride reagents are required. Diisobutylaluminum hydride (DIBAL-H) is a widely used reagent for the partial reduction of esters to aldehydes at low temperatures. masterorganicchemistry.comyoutube.com The bulky nature of DIBAL-H allows for the delivery of a single hydride equivalent, and the reaction can be stopped at the aldehyde stage before further reduction occurs, provided the temperature is carefully controlled, typically at -78 °C. masterorganicchemistry.com The mechanism involves the coordination of the aluminum center to the ester's carbonyl oxygen, which acts as a Lewis acid, facilitating the hydride transfer. youtube.comyoutube.com This forms a stable hemiacetal intermediate that does not collapse until aqueous workup, preventing over-reduction to the alcohol. youtube.com

The table below outlines the expected outcomes for the selective reduction of the title compound based on established methodologies for similar aromatic esters.

ReagentExpected ProductTypical Conditions
Lithium Aluminum Hydride (LiAlH₄)(3,4-Dibromo-5-fluorophenyl)methanolTHF, 0 °C to reflux
Diisobutylaluminum hydride (DIBAL-H)3,4-Dibromo-5-fluorobenzaldehydeToluene or Hexane (B92381), -78 °C

This table is based on general principles of ester reduction. Specific yields and optimal conditions for this compound would require experimental validation.

Aromatic Ring Oxidation and Stability Under Oxidative Conditions

The aromatic ring of this compound is characterized by its high degree of halogenation. The presence of two bromine atoms and a fluorine atom, all of which are electron-withdrawing groups, significantly deactivates the ring towards electrophilic attack, which is a key step in many oxidation reactions. fiu.edu Consequently, the aromatic core of this molecule exhibits considerable stability under typical oxidative conditions.

Unlike alkylbenzenes, which can undergo side-chain oxidation at the benzylic position with strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid to form benzoic acids, this compound lacks an alkyl side chain, precluding this type of reaction. libretexts.orgmsu.edu Any oxidative process would have to directly target the C-H or C-halogen bonds of the aromatic ring itself.

The oxidation of such a deactivated aromatic ring generally requires harsh reaction conditions. However, under forcing conditions with potent oxidizing agents, instead of selective oxidation, the molecule is more likely to undergo complete degradation and mineralization. libretexts.org The stability of halogenated benzenes to oxidation is a known characteristic, and they are often used as solvents in oxidation reactions for this reason.

The table below summarizes the expected behavior of the aromatic ring of this compound under various oxidative conditions, based on the known reactivity of polyhalogenated aromatic compounds.

Oxidizing AgentTypical ConditionsExpected Outcome
Potassium Permanganate (KMnO₄)Neutral or mildly acidic, room temp.No reaction
Potassium Permanganate (KMnO₄)Acidic, heatedPotential for ring degradation
Chromic Acid (H₂CrO₄)Standard conditionsNo reaction
Nitric Acid (HNO₃)Concentrated, heatedPotential for nitration (electrophilic substitution) rather than oxidation

This table illustrates the general oxidative stability of halogenated aromatic rings. Specific reactivity for this compound would need to be determined experimentally.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For Ethyl 3,4-Dibromo-5-fluorobenzoate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a complete picture of the molecular framework.

¹H and ¹³C NMR Chemical Shift Analysis of Halogenated Benzoate (B1203000) Systems

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the ethyl group protons. The aromatic region will display signals for the two remaining protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are influenced by the surrounding bromo and fluoro substituents. The ethyl group will present as a characteristic quartet and triplet pattern, arising from the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, respectively. researchgate.net

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. pressbooks.pub The chemical shifts of the aromatic carbons are significantly affected by the electronegativity and position of the halogen substituents. rsc.org The carbonyl carbon of the ester group is typically observed at a downfield chemical shift. cdnsciencepub.comoregonstate.edu The signals for the methylene and methyl carbons of the ethyl group appear at characteristic upfield positions. sigmaaldrich.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.8 - 8.2115 - 135
Aromatic CH7.5 - 7.9115 - 135
-COOCH₂CH₃4.3 - 4.5 (quartet)61 - 63
-COOCH₂CH₃1.3 - 1.5 (triplet)13 - 15
C=O-163 - 166
C-Br-110 - 125
C-F-155 - 165 (with C-F coupling)
C-CO-130 - 140

¹⁹F NMR Spectroscopy for Fluorine Chemical Environment Elucidation

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms in a molecule. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this fluorine signal is indicative of its electronic environment on the aromatic ring. nih.gov Coupling between the fluorine nucleus and the adjacent aromatic protons can also be observed, providing further structural confirmation.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

2D NMR experiments are crucial for establishing the connectivity between atoms in the molecule.

COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons. For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show correlations between the aromatic protons and their corresponding carbons, as well as the methylene and methyl protons with their respective carbons. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.govnih.gov

Characteristic Vibrational Frequencies Associated with Ester and Halogen Substituents

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester will also be present. The aromatic ring will show characteristic C-H stretching and bending vibrations, as well as C=C stretching vibrations. The C-Br and C-F stretching vibrations are expected at lower frequencies. iitm.ac.in

Interactive Data Table: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C=O (Ester)Stretching1720 - 1740
C-O (Ester)Stretching1100 - 1300
Aromatic C-HStretching3000 - 3100
Aromatic C=CStretching1450 - 1600
C-FStretching1000 - 1400
C-BrStretching500 - 600

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. chemguide.co.uklibretexts.org The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) or the loss of an ethylene (B1197577) molecule via a McLafferty rearrangement. libretexts.orgnih.gov The fragmentation pattern would also likely show the loss of bromine and fluorine atoms.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

m/z Value Proposed Fragment Notes
[M]⁺C₉H₇Br₂FO₂⁺Molecular ion
[M-29]⁺C₇H₄Br₂FO⁺Loss of C₂H₅
[M-45]⁺C₇H₂Br₂FO⁺Loss of OC₂H₅
[M-Br]⁺C₉H₇BrFO₂⁺Loss of a bromine atom
[M-2Br]⁺C₉H₇FO₂⁺Loss of both bromine atoms

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for the precise determination of a compound's elemental composition by providing a highly accurate mass measurement. For a molecule like this compound, with a complex isotopic pattern due to the presence of two bromine atoms, HRMS would be essential for confirming its identity. The technique would allow for the resolution of the characteristic isotopic distribution of bromine (79Br and 81Br), providing unambiguous confirmation of the number of bromine atoms in the molecule. However, specific HRMS data for this compound has not been located in published scientific literature.

Electrospray Ionization (ESI) and Other Advanced Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like esters. In a typical ESI-MS experiment, this compound would be expected to form protonated molecules [M+H]+ or adducts with cations such as sodium [M+Na]+ or potassium [M+K]+. These ionization methods are crucial for preparing the molecule for mass analysis with minimal fragmentation, thereby preserving the molecular ion for accurate mass determination. Despite the suitability of this technique, specific ESI-MS spectra or detailed fragmentation patterns for this compound are not available in the reviewed literature.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. For this compound, a crystallographic study would reveal the precise spatial arrangement of the bromine and fluorine atoms on the benzene ring, as well as the conformation of the ethyl ester group. This information is invaluable for understanding the molecule's physical properties and its potential interactions in a biological or material science context. A search for crystal structure data for this compound in crystallographic databases did not yield any results, indicating that if the analysis has been performed, it has not been made publicly available.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in predicting the molecular properties of chemical compounds from first principles. These methods, which are based on the fundamental laws of quantum mechanics, can elucidate the electronic structure and energetics of molecules like Ethyl 3,4-Dibromo-5-fluorobenzoate.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the geometry and stability of organic molecules. scholarsresearchlibrary.com In a typical DFT study, the electron density is used as the fundamental variable to calculate the total energy of the system. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used hybrid functional for such calculations, often paired with a basis set like 6-311++G(2d,2p) to provide a good description of the electronic structure. tcsedsystem.edu

For a molecule like this compound, DFT calculations would be employed to optimize the molecular geometry, determining the most stable arrangement of its atoms in three-dimensional space. This optimization process seeks the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters of a Substituted Ethyl Benzoate (B1203000) (based on data for Ethyl m-chlorobenzoate)

ParameterBond Length (Å)Bond Angle (°)
C-C (ring)1.38 - 1.40118 - 121
C-H (ring)~1.08-
C-Cl~1.74-
C=O~1.21-
C-O (ester)~1.35-
O-C (ethyl)~1.45-
C-C (ethyl)~1.51-
C-H (ethyl)~1.09-
C-C-C (ring)-119 - 121
C-C-O (ester)-~125
O-C=O-~124

Note: This table is illustrative and based on general values for a related compound. Actual values for this compound would require specific calculations.

Ab Initio Molecular Orbital Calculations (e.g., G3, G4 levels) for Thermochemical Properties

For highly accurate thermochemical data, such as heats of formation and gas-phase acidities, high-level ab initio molecular orbital methods like the Gaussian-n (G3, G4) theories are employed. These composite methods approximate the results of a very high-level calculation by combining the results of several lower-level calculations. This approach allows for a more accurate determination of the total electronic energy, from which various thermochemical properties can be derived.

While specific G3 or G4 level calculations for this compound are not documented in public literature, these methods are crucial for establishing a precise theoretical benchmark for the compound's stability. Such calculations would involve a series of steps, including geometry optimization at a lower level of theory (like DFT or MP2), followed by single-point energy calculations at higher levels of theory with larger basis sets, and corrections for zero-point vibrational energy and other thermal effects.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comyoutube.com The energy and symmetry of these orbitals provide crucial information about a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.comyoutube.com

Prediction of Reactivity Profiles and Electron Transfer Characteristics

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons, making the molecule more nucleophilic. Conversely, the LUMO is the innermost orbital that is empty of electrons and represents the molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons, indicating higher electrophilicity. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Current time information in Berlin, DE. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized.

For this compound, the presence of electronegative halogen atoms (bromine and fluorine) and the electron-withdrawing ester group would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene (B151609). The precise energy values would be determined through quantum chemical calculations, typically using DFT.

Table 2: Illustrative Frontier Molecular Orbital Energies of a Halogenated Aromatic Compound

Molecular OrbitalEnergy (eV)
HOMO-6.5 to -7.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap4.5 to 6.5

Note: These values are estimations for a generic halogenated aromatic compound and would need to be calculated specifically for this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the delocalization of electron density and the nature of bonding within a molecule. nih.govwikipedia.org It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements such as bonds, lone pairs, and core orbitals. wikipedia.orgresearchgate.net

NBO analysis provides a quantitative measure of intramolecular interactions, such as hyperconjugation, by examining the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is evaluated by second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a donor to an acceptor orbital. youtube.com

In this compound, NBO analysis would reveal the extent of electron delocalization from the oxygen lone pairs of the ester group into the antibonding orbitals of the aromatic ring, as well as the influence of the halogen substituents on the electronic structure. The analysis of natural atomic charges and the composition of the NBOs provide a detailed picture of the electron distribution and bonding character.

Computational Prediction of Spectroscopic Parameters (NMR, IR, Raman) for Experimental Correlation

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure and assignments of a molecule. researchgate.net

DFT calculations can provide reliable predictions of vibrational frequencies (IR and Raman). The calculated harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, it is common practice to scale the calculated frequencies with an empirical scaling factor to improve the agreement with experimental spectra. scholarsresearchlibrary.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. tcsedsystem.edu These calculations provide theoretical chemical shifts for each nucleus (e.g., ¹H, ¹³C), which are invaluable for interpreting experimental NMR spectra, especially for complex molecules where signal overlap can be an issue.

Table 3: Illustrative Computationally Predicted Vibrational Frequencies and NMR Chemical Shifts

Spectroscopic ParameterPredicted Value
C=O Stretch (IR)~1730-1750 cm⁻¹ (scaled)
Aromatic C-C Stretch (IR)~1400-1600 cm⁻¹ (scaled)
C-Br Stretch (IR)~500-650 cm⁻¹ (scaled)
C-F Stretch (IR)~1000-1100 cm⁻¹ (scaled)
Aromatic Protons (¹H NMR)7.5 - 8.5 ppm
Ethyl Protons (¹H NMR)1.3 - 1.5 ppm (CH₃), 4.3 - 4.5 ppm (CH₂)
Aromatic Carbons (¹³C NMR)110 - 140 ppm
Carbonyl Carbon (¹³C NMR)~165 ppm

Note: These are typical ranges and the actual predicted values for this compound would be specific to its calculated electronic structure.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations could provide significant insight into its conformational landscape. The rotation around the single bonds, particularly the C-C bond connecting the ester group to the benzene ring and the C-O bond of the ethyl group, would be of primary interest. Such simulations could identify the most stable conformers (rotational isomers) and the energy barriers between them. This information is crucial as the three-dimensional shape of a molecule can significantly influence its reactivity and interactions with other molecules.

In the context of studying derivatives of this compound, for instance, in biochemical applications, understanding the preferred conformation is the first step in predicting how it might fit into a biological target like an enzyme's active site. While general studies on halogenated compounds exist, specific conformational analysis data for this compound remains uncharacterised. nih.gov

Solvation Models and Solvent Effects on Reaction Pathways

The solvent in which a reaction is conducted can have a profound impact on reaction rates and outcomes. Computational solvation models are used to predict and understand these effects.

Two main types of solvation models are used in computational chemistry:

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the simulation box around the solute molecule. This method is much more computationally intensive but can provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit models could reveal specific interactions between the fluorine or bromine atoms and the solvent molecules, or how water molecules might interact with the ester group.

The choice between these models depends on the specific scientific question and the available computational resources. Without specific research on this compound, one can only surmise based on general chemical principles. For instance, polar solvents would be expected to stabilize polar transition states more effectively during a reaction. jbiochemtech.com

A hypothetical data table illustrating the kind of data that could be generated from such studies is presented below.

Table 1: Hypothetical Solvation Free Energies for this compound in Different Solvents

SolventDielectric ConstantSolvation Free Energy (kcal/mol) (Hypothetical)
Water78.4-8.5
Ethanol (B145695)24.5-6.2
Acetone20.7-5.8
Hexane (B92381)1.9-2.1

This table is for illustrative purposes only. The values are not based on actual experimental or computational data for this compound.

When a derivative of a compound like this compound is studied in a biochemical context, such as an enzyme inhibitor, understanding the role of water molecules in the binding site is critical. WaterMap is a computational tool that calculates the locations and thermodynamic properties of water molecules within a protein's binding site.

This analysis can identify "unhappy" (energetically unstable) water molecules that are displaced upon ligand binding, which can contribute favorably to the binding affinity. It can also identify stable water molecules that might mediate interactions between the ligand and the protein. For a hypothetical derivative of this compound binding to a target protein, WaterMap analysis could guide the chemical modification of the molecule to better displace or utilize these water molecules, thereby improving its binding potency. However, no such studies involving derivatives of this compound are currently published. nih.gov

Applications As a Synthetic Building Block and Intermediate in Advanced Organic Materials and Specialty Chemicals

Precursor in the Synthesis of Complex Halogenated Aromatic Scaffolds

The presence of multiple halogen atoms on the aromatic ring of Ethyl 3,4-Dibromo-5-fluorobenzoate makes it an ideal precursor for the synthesis of intricate molecular architectures. The differential reactivity of the bromine and fluorine substituents allows for selective transformations, enabling the construction of highly functionalized aromatic systems.

Construction of Polycyclic Aromatic Compounds and Heterocyclic Systems

The synthesis of extended polycyclic aromatic hydrocarbons (PAHs) is of significant interest due to their potential applications in organic electronics. nih.gov One common strategy for constructing PAHs involves the intramolecular or intermolecular coupling of smaller aromatic units. This compound can serve as a key starting material in such synthetic routes. The bromine atoms can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds, leading to the extension of the aromatic system. For instance, a one-pot operation involving alkylation, cyclodehydration, and aromatization has been successfully employed in the synthesis of methoxy (B1213986) dibenzofluorene (B14450075) derivatives, which have demonstrated notable antitumor activities. nih.gov

Furthermore, the strategic placement of the halogen atoms on the benzoate (B1203000) ring allows for the regioselective synthesis of heterocyclic compounds. Nucleophilic substitution reactions can be employed to introduce heteroatoms, leading to the formation of diverse heterocyclic systems that are prevalent in many biologically active molecules and functional materials.

Synthesis of Active Pharmaceutical Ingredient (API) Intermediates

Halogenated aromatic compounds are fundamental building blocks in the pharmaceutical industry. The introduction of halogen atoms into a drug molecule can significantly modulate its pharmacokinetic and pharmacodynamic properties. This compound is a valuable intermediate in the synthesis of various API precursors. For example, in the synthesis of novel benzoxazinone (B8607429) derivatives with potential anticancer activity, an ethyl benzoate derivative is a key intermediate. nih.gov The reaction of 6,8-Dibromo-2-ethyl-4H-benzo[d] Current time information in Bangalore, IN.beilstein-journals.orgoxazin-4-one with an oxygen nucleophile like ethanol (B145695) results in the formation of an ethyl benzoate derivative, showcasing the utility of such structures in medicinal chemistry. nih.gov The dibromo-fluoro substitution pattern of this compound offers a unique starting point for the synthesis of complex drug candidates, where the halogens can be retained in the final API or used as handles for further functionalization.

Development of Novel Functional Materials

The unique electronic properties conferred by the fluorine and bromine atoms make this compound an attractive building block for the development of novel functional materials with tailored electronic and optical characteristics.

Incorporation into Polymer Architectures for Specific Electronic or Optical Properties

The incorporation of halogenated aromatic units into polymer backbones can significantly influence the material's properties, such as its thermal stability, flame retardancy, and electronic behavior. This compound can be polymerized or used as a monomer in the synthesis of polyesters or other polymers. The resulting materials can exhibit specific electronic or optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The presence of the heavy bromine atoms can promote intersystem crossing, which is beneficial for applications in phosphorescent OLEDs.

Synthesis of Liquid Crystalline Compounds and Smart Materials

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Fluorinated compounds are of particular interest in the design of liquid crystals due to the strong dipole moment of the carbon-fluorine bond, which can influence the dielectric anisotropy of the material. beilstein-journals.org The synthesis of liquid crystals often involves the use of rigid core structures, and halogenated benzene (B151609) derivatives are commonly employed for this purpose. This compound can be utilized as a starting material for the synthesis of calamitic (rod-shaped) or discotic (disc-shaped) liquid crystals. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other aromatic or alicyclic units to create the desired mesogenic structure. The resulting liquid crystalline materials could find applications in display technologies, sensors, and other smart devices. Research into new bent-shaped liquid crystal molecules has shown that heterocyclic cores can be functionalized to produce materials with specific mesophase behaviors. ajchem-a.com

Intermediates in Agrochemical and Other Specialty Chemical Synthesis

The presence of halogens in a molecule can enhance its biological activity, making halogenated compounds important in the agrochemical industry. This compound can serve as an intermediate in the synthesis of novel herbicides, insecticides, and fungicides. The specific substitution pattern can lead to compounds with high efficacy and selectivity. For instance, related compounds like ethyl 3-bromo-4,5-difluorobenzoate are noted for their potential use in developing herbicides and insecticides. The bromine atoms can be key for the molecule's interaction with biological targets.

In the broader specialty chemicals sector, this compound can be used in the synthesis of dyes, pigments, and other performance chemicals where the unique combination of functional groups can impart desired properties such as color, stability, and reactivity.

Application in Radiochemistry and Isotopic Labeling for Research Probes

The field of nuclear medicine, particularly Positron Emission Tomography (PET), relies on the development of radiolabeled molecules to visualize and quantify physiological processes in vivo. Fluorine-18 is a widely used radionuclide for PET due to its favorable decay characteristics. uchicago.eduresearchgate.net

The structure of this compound makes it a candidate for the development of Fluorine-18 ([¹⁸F]) labeled PET tracers. The "building block" or "modular build-up" approach is a common strategy in radiochemistry where a small, [¹⁸F]-labeled molecule is synthesized and then coupled to a larger targeting vector. rsc.orgrsc.org

A potential strategy for creating an [¹⁸F]-labeled analog of this compound would involve a nucleophilic aromatic substitution (SₙAr) reaction. In this approach, a precursor molecule, such as Ethyl 3,4-Dibromo-5-nitrobenzoate or a derivative with a suitable leaving group at the 5-position, would be reacted with [¹⁸F]fluoride. The electron-withdrawing nature of the ester and bromo substituents would activate the aromatic ring towards nucleophilic attack. acs.org

Hypothetical Synthesis of [¹⁸F]this compound:

PrecursorReagentReaction ConditionProduct
Ethyl 3,4-Dibromo-5-nitrobenzoate[¹⁸F]Fluoride/Kryptofix 2.2.2High temperature, aprotic solvent[¹⁸F]this compound

Once synthesized, this [¹⁸F]-labeled building block could be further elaborated. The bromine atoms provide handles for subsequent chemical modifications, such as palladium-catalyzed cross-coupling reactions, to attach the radiolabeled moiety to a biologically active molecule, for instance, a peptide or a small molecule inhibitor targeting a specific disease-related protein. This modular approach allows for the efficient synthesis of a variety of PET tracers from a single radiolabeled precursor. rsc.org The development of such tracers is crucial for advancing our understanding of disease and for the development of new diagnostic and therapeutic strategies. openmedscience.comchemistryworld.com

Structure Activity Relationship Sar Studies of Derivatives of Ethyl 3,4 Dibromo 5 Fluorobenzoate Focus on Chemical and Biochemical Interactions

Influence of Halogen Position and Substitution Pattern on Chemical Reactivity Profiles

The reactivity of the Ethyl 3,4-Dibromo-5-fluorobenzoate scaffold is primarily dictated by the electronic and steric influences of its three halogen substituents. In many synthetically important reactions, such as palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura reaction), the carbon-halogen bond is the site of reaction. The identity and position of the halogen significantly affect the ease of this bond activation.

The general order of reactivity for halogens in these coupling reactions is I > Br > Cl > F. This hierarchy is a function of bond strength and the polarizability of the carbon-halogen bond. For this compound, this means the two carbon-bromine (C-Br) bonds are significantly more reactive than the carbon-fluorine (C-F) bond, which is largely inert under typical cross-coupling conditions.

The two bromine atoms at the C3 and C4 positions, however, are not identical. Their reactivity is subtly differentiated by their proximity to the other substituents. The C4-Br is flanked by the C5-F and the C3-Br, while the C3-Br is adjacent to the C4-Br and the C2-H. The strong electron-withdrawing inductive effect of the adjacent fluorine atom at C5 makes the C4 position more electron-deficient, potentially influencing its reactivity in oxidative addition steps. This differentiation allows for the possibility of regioselective reactions, where one bromine atom can be targeted for reaction over the other by carefully choosing catalysts and reaction conditions. researchgate.net Studies on other polyhalogenated aromatic compounds have shown that such selective functionalization is a key strategy in building molecular complexity. researchgate.net

Table 1: General Reactivity Trends in Palladium-Catalyzed Cross-Coupling

Halogen (X)C-X Bond Energy (kJ/mol, approx.)Relative ReactivityPrimary Influencing Factor
F485Very LowHigh bond strength
Cl397LowStrong bond
Br338ModerateWeaker bond than C-Cl
I272HighWeakest C-X bond

This table illustrates the general principles governing halogen reactivity, which are applicable to derivatives of this compound.

Steric and Electronic Effects of Substituents on Reaction Outcomes and Selectivity

The outcome and selectivity of reactions involving this compound derivatives are governed by a delicate balance of steric and electronic effects. researchgate.netresearchgate.net

Steric Effects: Steric hindrance refers to the physical blocking of a reaction site by bulky groups. The two bromine atoms, being larger than fluorine, create a sterically crowded environment on one side of the molecule. This can influence which of the two C-Br bonds is more accessible to a bulky catalyst or reagent. rsc.org For example, in a Suzuki-Miyaura coupling, a catalyst with a bulky phosphine (B1218219) ligand may show a preference for the less sterically hindered C-Br bond. rsc.org The ethyl ester group also contributes to steric bulk at the C1 position, potentially hindering reactions at the adjacent C2 position.

The combination of these effects determines the regioselectivity. For instance, while electronic effects might make the C4-Br bond more reactive, steric hindrance from the adjacent C5-F might favor a reaction at the C3-Br position if a large catalyst is used. researchgate.net

Rational Design of Derivatives for Targeted Chemical Transformations

The principles of reactivity and selectivity allow for the rational design of derivatives for specific synthetic purposes. nih.gov By understanding the distinct roles of each substituent on the this compound core, chemists can devise multi-step syntheses to build complex target molecules. nih.gov

A primary strategy is sequential cross-coupling. Given the differential reactivity of the C-Br bonds, one can be functionalized under a specific set of conditions while leaving the other untouched. For example, a milder catalyst or a less reactive boronic acid might selectively couple at the more reactive C-Br position. Following this first reaction, the second C-Br bond can be functionalized in a subsequent step using more vigorous conditions or a more reactive coupling partner. This stepwise approach is fundamental to creating highly substituted, non-symmetrical aromatic compounds from a single starting material. researchgate.net

Furthermore, the ethyl ester group is not merely a passive substituent. It can be hydrolyzed to a carboxylic acid, converted to an amide, or reduced to an alcohol. Each of these new functional groups opens up different avenues for further chemical transformations, acting as a handle to attach other molecular fragments or to alter the electronic properties of the aromatic ring. This synthetic versatility makes the core scaffold a valuable building block in medicinal chemistry and materials science. rsc.org

Correlating Structural Modifications with Modified Interaction Profiles (e.g., as biochemical probes for enzyme interactions)

Modifying the structure of this compound allows for the creation of derivatives that can be used as biochemical probes to study biological systems, particularly enzyme-inhibitor interactions. nih.govnih.gov By systematically changing parts of the molecule and observing the effect on its biological activity, a structure-activity relationship (SAR) can be established. nih.gov

The fluorine atom is particularly valuable in this context. wikipedia.org Its small size means it can often replace a hydrogen atom without causing significant steric disruption, yet its high electronegativity can drastically alter local electronic properties, potentially enhancing binding to a protein target. nih.gov This makes fluorinated compounds highly sought after in drug development. acs.org

Derivatives of this compound can be designed to probe the active site of an enzyme. youtube.com By replacing the bromine atoms with various other functional groups (e.g., hydrogen-bond donors/acceptors, hydrophobic groups of different sizes), a library of compounds can be created. Testing these compounds for their ability to inhibit a target enzyme can reveal key information about the size, shape, and chemical nature of the enzyme's binding pocket.

Moreover, the fluorine atom itself serves as an excellent reporter for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The ¹⁹F nucleus is 100% abundant and highly sensitive to its chemical environment. cdnsciencepub.combruker.com When a fluorinated ligand like a derivative of this compound binds to an enzyme, the ¹⁹F NMR signal can change significantly. nih.gov By monitoring these changes, researchers can obtain valuable data on binding affinity (K_D), kinetics (k_on, k_off), and conformational changes upon binding, making these compounds powerful tools for drug discovery and mechanistic enzymology. nih.govacs.org

Environmental and Biological Transformation Pathways of Halogenated Benzoate Analogues

Microbial Degradation and Biotransformation Mechanisms of Related Compounds

Microorganisms have evolved diverse enzymatic strategies to utilize halogenated aromatic compounds as sources of carbon and energy. nih.gov The degradation of halogenated benzoates can proceed under both aerobic and anaerobic conditions, often involving a series of specialized enzymatic reactions. arizona.edu The initial steps in these pathways typically involve either the removal of the halogen substituents or the modification of the carboxyl group, preparing the molecule for entry into central metabolic pathways. nih.govresearchgate.net

Oxidative decarboxylation involves the removal of the carboxyl group (-COOH) as carbon dioxide, a reaction driven by an oxidative process. wikipedia.org In the context of aromatic compounds, this is not always a direct, single-step reaction but can be the net result of a sequence of enzymatic transformations. For instance, some microbial pathways initiate the degradation of aromatic acids by hydroxylating the aromatic ring. nih.gov This hydroxylation can lead to the formation of unstable intermediates that subsequently undergo spontaneous or enzyme-catalyzed decarboxylation. nih.govacs.org

In some cases, particularly with hydroxybenzoic acids, excessive electrophilic halogenation can be followed by an additional halogenation at the ipso-position (the carbon atom bearing the carboxyl group), which then leads to decarboxylation. nih.govacs.org While many studies focus on the removal of the carboxyl group from the parent acid, it is important to note that for an ester like Ethyl 3,4-Dibromo-5-fluorobenzoate, hydrolysis of the ester bond to form the corresponding carboxylic acid, 3,4-Dibromo-5-fluorobenzoic acid, would be a prerequisite for this pathway. The subsequent oxidative decarboxylation would then proceed on the acid. Studies using chemical models have shown that peroxyl radicals can induce the decarboxylation of benzoic acid, a process that can be inhibited by antioxidants. nih.gov

Under anaerobic conditions, reductive dehalogenation is a crucial mechanism for the breakdown of highly halogenated aromatic compounds. nih.govnih.gov This process involves the removal of a halogen atom (e.g., chlorine, bromine) and its replacement with a hydrogen atom. epa.gov This reaction is significant because it reduces the toxicity of the compound and often makes the dehalogenated product more susceptible to further aerobic or anaerobic degradation. arizona.eduepa.gov

Several anaerobic bacteria have been identified that can couple reductive dehalogenation to energy conservation, a process termed "dehalorespiration". oup.com In this process, the halogenated compound serves as a terminal electron acceptor. arizona.eduoup.com A well-studied example is the bacterium Desulfomonile tiedjei, which can reductively dehalogenate 3-chlorobenzoate (B1228886) to benzoate (B1203000), using it as an electron acceptor to support growth. arizona.edu The process is often specific, with the rate and success of dehalogenation depending on the type and position of the halogen on the aromatic ring. epa.govepa.gov For instance, studies on dichlorobenzenes have shown that microbial consortia can sequentially remove chlorine atoms, eventually forming benzene (B151609). acs.org This step-wise dehalogenation is a common feature in the anaerobic degradation of polyhalogenated aromatics.

Enzymatic Catalysis in Halogenated Compound Metabolism

The microbial degradation of halogenated benzoates is mediated by a suite of specialized enzymes. These biocatalysts exhibit remarkable capabilities in cleaving carbon-halogen bonds, which are typically stable. The key enzymes initiating these metabolic pathways are often oxygenases, which incorporate oxygen atoms into the aromatic ring, thereby destabilizing it and facilitating subsequent reactions. nih.govomicsonline.org

Characterization of Key Microbial Enzymes (e.g., Monooxygenases, Dioxygenases)

The initial attack on halogenated aromatic rings under aerobic conditions is frequently catalyzed by monooxygenases or dioxygenases. nih.gov

Monooxygenases : These enzymes incorporate a single atom of molecular oxygen into the substrate, resulting in its hydroxylation. nih.govomicsonline.org Flavin-dependent monooxygenases are a key group involved in dehalogenation. They catalyze the concomitant elimination of a halide and the incorporation of a hydroxyl group. nih.gov An example is pentachlorophenol (B1679276) 4-monooxygenase (PcpB), which hydroxylates pentachlorophenol at the para-position, removing a chlorine atom in the process. omicsonline.org These enzymes can be single-component or multi-component systems that utilize reduced flavin and molecular oxygen as co-substrates. nih.gov

Dioxygenases : These enzymes incorporate both atoms of molecular oxygen into the aromatic nucleus, typically forming a cis-dihydrodiol. normalesup.org Rieske non-heme iron dioxygenases are particularly important in the degradation of aromatic compounds. normalesup.org A well-characterized example is the 2-halobenzoate 1,2-dioxygenase from Pseudomonas cepacia 2CBS. This is a two-component enzyme system that converts various 2-halobenzoates into catechol. nih.gov Another type, a three-component ortho-halobenzoate 1,2-dioxygenase, has been identified in Pseudomonas aeruginosa 142, which is capable of metabolizing 2,4-dichlorobenzoate. asm.org

Below is a table summarizing the characteristics of these key enzyme types.

Enzyme TypeFunctionComponentsCofactors/Co-substratesExample
Monooxygenase Incorporates one oxygen atom (hydroxylation), often with dehalogenation. nih.govomicsonline.orgSingle or multi-component systems. nih.govNADH or NADPH, Flavin, O₂. nih.govPentachlorophenol 4-monooxygenase (PcpB). omicsonline.org
Dioxygenase Incorporates two oxygen atoms, forming a cis-dihydrodiol. normalesup.orgMulti-component systems (e.g., reductase, oxygenase). nih.govNADH, Fe²⁺, Rieske [2Fe-2S] clusters, O₂. nih.gov2-Halobenzoate 1,2-dioxygenase. nih.gov

Substrate Specificity and Mechanistic Studies of Biocatalytic Transformations

Enzyme specificity is a critical factor determining which compounds can be degraded by a particular microorganism. solubilityofthings.comworthington-biochem.com Enzymes involved in halogenated benzoate metabolism often exhibit a degree of substrate flexibility, yet they typically have preferences for certain substitution patterns.

The 2-halobenzoate 1,2-dioxygenase from Pseudomonas cepacia 2CBS, for example, displays a very broad substrate specificity. It can transform 2-fluoro-, 2-bromo-, 2-chloro-, and 2-iodobenzoate. However, it preferentially transforms benzoate analogues that have electron-withdrawing substituents at the ortho position. nih.gov Mechanistic studies reveal that these dioxygenases function through a multi-component system where a reductase component first transfers electrons from NADH to an oxygenase component, which then catalyzes the dioxygenation of the aromatic substrate. nih.gov

The role of the halogen itself can be significant in substrate binding and selectivity. The halogen bond, a non-covalent interaction, can influence how a substrate orients itself within the enzyme's active site, thereby affecting catalytic efficiency and substrate preference. nih.gov Engineering the active sites of these enzymes by mutating key amino acid residues is an active area of research aimed at expanding their substrate range or enhancing their activity towards specific recalcitrant pollutants. nih.gov

The table below lists examples of enzymes and their substrate preferences in the degradation of halogenated aromatic compounds.

EnzymeSource OrganismPreferred SubstratesProducts
2-Halobenzoate 1,2-dioxygenasePseudomonas cepacia 2CBS2-Halobenzoates (F, Cl, Br, I). nih.govCatechol. nih.gov
Benzoate-1,2-dioxygenaseVarious Pseudomonas sp.Benzoate, 3-chlorobenzoate. researchgate.netCatechol, 3-chlorocatechol. researchgate.net
ortho-Halobenzoate 1,2-dioxygenasePseudomonas aeruginosa 1422,4-Dichlorobenzoate, 2,5-dichlorobenzoate. asm.org4-Chlorocatechol, 5-chlorocatechol. researchgate.net
Desulfomonile tiedjei dehalogenaseDesulfomonile tiedjei3-Chlorobenzoate. arizona.eduBenzoate. arizona.edu

Environmental Fate and Persistence Studies of Halogenated Benzoate Esters in Model Systems

The environmental fate of halogenated aromatic compounds is governed by their chemical stability and susceptibility to biotic and abiotic degradation processes. researchgate.netrsc.org Compounds like halogenated benzoate esters can persist in the environment, with potential for bioaccumulation. researchgate.netacs.org Their migration from consumer products and industrial waste into soil, water, and the atmosphere is a recognized environmental issue. acs.org

Studies on halogenated flame retardants, which include brominated benzoates and phthalates, have detected these compounds in the atmosphere, even in remote regions like the Arctic. acs.org This indicates their potential for long-range environmental transport. The persistence of such compounds is often linked to the number and type of halogen substituents; highly halogenated molecules tend to be more resistant to degradation. nih.gov

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